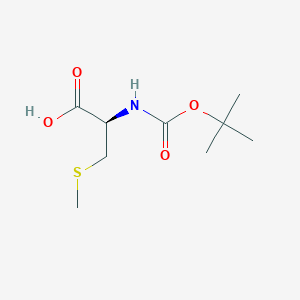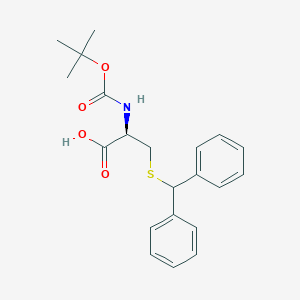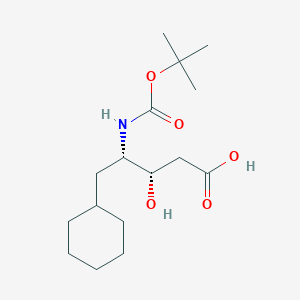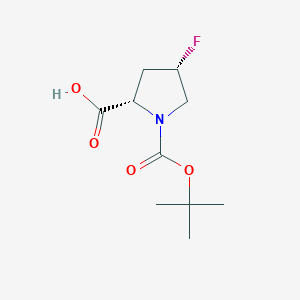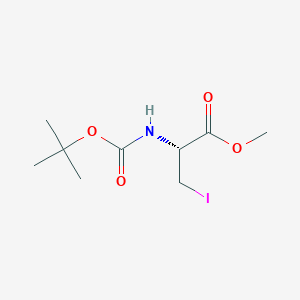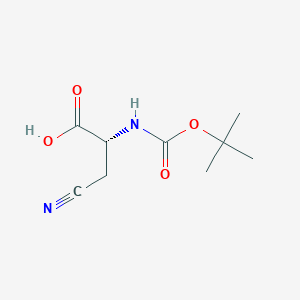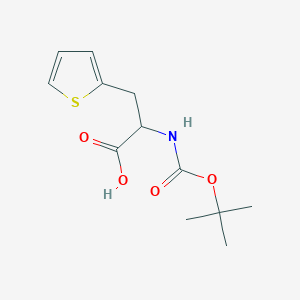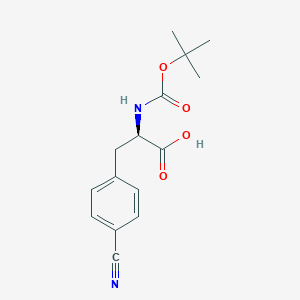
(R)-N-Boc-4-cyanophenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-N-Boc-4-cyanophenylalanine” is a chemical compound with the molecular formula C15H18N2O4 . It is also known as N-tert-Butoxycarbonyl-4-cyanophenyl-D-alanine .
Molecular Structure Analysis
The molecular structure of “®-N-Boc-4-cyanophenylalanine” consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 290.31 g/mol .Physical And Chemical Properties Analysis
“®-N-Boc-4-cyanophenylalanine” has a molecular weight of 290.31 g/mol . The melting point is 152.6 ºC .Aplicaciones Científicas De Investigación
Sensors and Biosensors for Amino Acids Detection
Recent studies have focused on developing sensors and biosensors for detecting amino acids, including phenylalanine, which shares a functional group (cyanophenyl) with (R)-N-Boc-4-cyanophenylalanine. These studies highlight the interdisciplinary nature of this research, spanning chemistry, biochemistry, and bioengineering. Conducting polymers and molecularly imprinted polymers are used as sensitive materials for electrochemical sensors and biosensors, demonstrating potential for quality control in medicines and monitoring diseases associated with amino acids (Dinu & Apetrei, 2022).
Ninhydrin Reaction for Amino Acids Analysis
The ninhydrin reaction, a method for analyzing amino acids, peptides, and proteins, plays a significant role in various scientific disciplines, including agricultural, biochemical, and nutritional sciences. This reaction forms a distinctive purple dye (Ruhemann's purple) upon reacting with primary amino groups, facilitating the detection and analysis of compounds of interest across diverse fields. The adaptability of the ninhydrin reaction for manual and automated processes underscores its utility for scientific research involving amino acids (Friedman, 2004).
Therapeutic Effects of Amino Acid Derivatives
Investigations into the therapeutic effects of amino acid derivatives, such as 4-phenylbutyric acid, offer insights into their applications in biomedical research. 4-Phenylbutyric acid, for example, has been studied for its role as a chemical chaperone in preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. These properties suggest potential therapeutic applications in treating diseases related to protein misfolding and endoplasmic reticulum stress, highlighting the relevance of amino acid derivatives in medical research (Kolb et al., 2015).
Raman Spectroscopic Techniques for Protein Study
Raman spectroscopy and its advancements, including Raman Optical Activity (ROA), have been utilized to study proteins' structure and conformational changes. This technique provides unique signatures for various secondary structures and amino acid residues, aiding in the differentiation and analysis of proteins like bovine serum albumin (BSA) and lysozyme. The application of Raman spectroscopy in understanding protein folding and structure exemplifies the utility of advanced analytical techniques in research related to amino acids and their derivatives (Kuhar, Sil, & Umapathy, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




